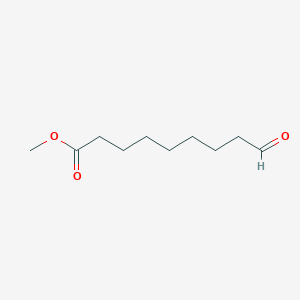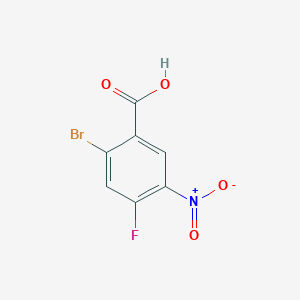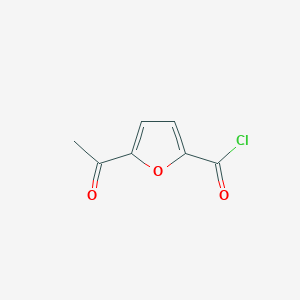
5-Acetylfuran-2-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Acetylfuran-2-carbonyl chloride is a chemical compound that belongs to the furan family. It is a versatile reagent used in various organic synthesis reactions. This compound has gained significant attention in the scientific community due to its unique properties and potential applications in different fields.
Mechanism Of Action
The mechanism of action of 5-Acetylfuran-2-carbonyl chloride is not well understood. However, it is believed to act as an acylating agent, which means that it can transfer an acyl group to a nucleophile. This property makes it a versatile reagent in various organic synthesis reactions.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 5-Acetylfuran-2-carbonyl chloride. However, some studies have reported that this compound can inhibit the growth of cancer cells. It has also been shown to have antifungal and antibacterial properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of 5-Acetylfuran-2-carbonyl chloride is its versatility in organic synthesis reactions. It can be used in the synthesis of various compounds, making it a valuable reagent in the laboratory. However, this compound is highly reactive and can be hazardous if not handled properly. It is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on 5-Acetylfuran-2-carbonyl chloride. One potential area of research is the development of new drugs using this compound as a starting material. Another area of research is the synthesis of new heterocyclic compounds using 5-Acetylfuran-2-carbonyl chloride as a reagent. Moreover, there is a need for further studies on the biochemical and physiological effects of this compound to determine its potential applications in medicine and other fields.
Conclusion:
In conclusion, 5-Acetylfuran-2-carbonyl chloride is a versatile reagent that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of 5-Acetylfuran-2-carbonyl chloride in different fields.
Synthesis Methods
The synthesis of 5-Acetylfuran-2-carbonyl chloride is a multi-step process that involves the reaction of furan-2-carboxylic acid with acetyl chloride. The reaction is carried out in the presence of a suitable catalyst, such as sulfuric acid or phosphorus pentachloride. The resulting product is then purified using various techniques, such as column chromatography, recrystallization, or distillation.
Scientific Research Applications
5-Acetylfuran-2-carbonyl chloride has been extensively used as a reagent in various organic synthesis reactions. It is commonly used in the synthesis of heterocyclic compounds, such as pyrazoles, pyrimidines, and triazoles. It is also used in the synthesis of natural products, such as flavonoids and alkaloids. Moreover, it has been used in the development of new drugs due to its unique properties.
properties
CAS RN |
121880-45-3 |
|---|---|
Product Name |
5-Acetylfuran-2-carbonyl chloride |
Molecular Formula |
C7H5ClO3 |
Molecular Weight |
172.56 g/mol |
IUPAC Name |
5-acetylfuran-2-carbonyl chloride |
InChI |
InChI=1S/C7H5ClO3/c1-4(9)5-2-3-6(11-5)7(8)10/h2-3H,1H3 |
InChI Key |
KPOMYWBBXHLZEF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(O1)C(=O)Cl |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C(=O)Cl |
synonyms |
2-Furancarbonyl chloride, 5-acetyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)
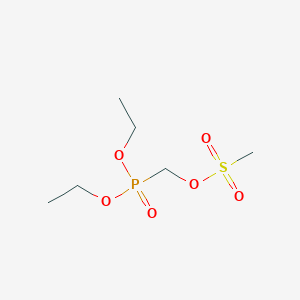
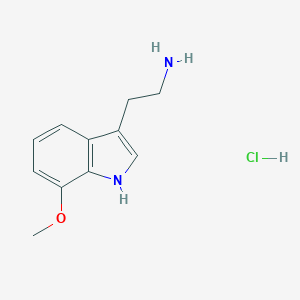
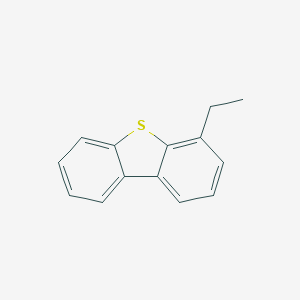
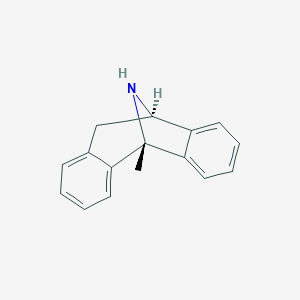
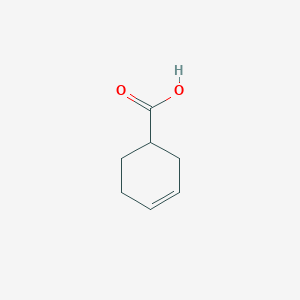
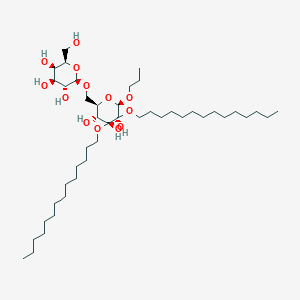
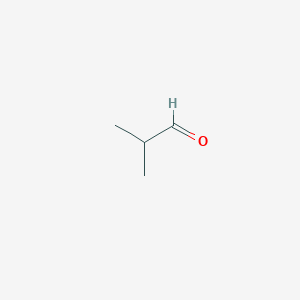
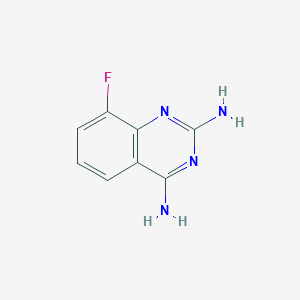
![4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B47891.png)
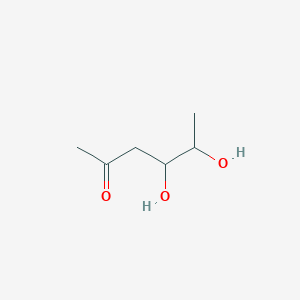
![(3S,6S,9S,12R,15S,18S,21S,24S,30S)-30-ethyl-33-[(E,1R,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,18,19,25,28-decamethyl-6,9,24-tris(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B47896.png)
